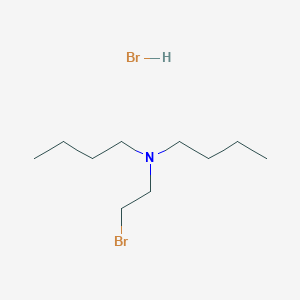

(2-Bromoethyl)dibutylamine hydrobromide

Description

The Significance of Vicinal Bromoalkylamine Moieties as Synthetic Intermediates and Scaffolds

Vicinal bromoalkylamine moieties are functional groups of considerable importance in organic synthesis. The presence of a bromine atom adjacent to a nitrogen atom creates a molecule with two key reactive sites. The bromine atom can act as a leaving group in nucleophilic substitution reactions, while the nitrogen atom, a tertiary amine in this case, can participate in a variety of chemical transformations, including quaternization and oxidation.

The reactivity of the carbon-bromine bond allows for the introduction of a wide range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This makes vicinal bromoalkylamines valuable precursors for the synthesis of more complex molecules with diverse functionalities. For example, they are used in the synthesis of pharmaceutical intermediates and other specialty chemicals. The antidepressant drug Moclobemide, for instance, is synthesized using 2-bromoethylamine (B90993) hydrobromide, a related compound, as a key intermediate. asianpubs.org

Contextualization of Halogenated Aliphatic Tertiary Amines in Advanced Organic Synthesis and Reactivity Studies

Halogenated aliphatic tertiary amines are a class of organic compounds that have found broad utility in synthetic chemistry. The presence of a halogen atom provides a reactive handle for further functionalization, while the tertiary amine can direct reactions, act as an internal base, or be a key feature of the final target molecule.

These compounds are often employed as alkylating agents. The electron-withdrawing effect of the amine group can influence the reactivity of the alkyl halide, and in some cases, the amine can participate in intramolecular reactions, leading to the formation of cyclic structures. The specific nature of the alkyl groups on the nitrogen atom can also have a significant impact on the steric and electronic environment of the molecule, influencing its reactivity and the stereochemical outcome of reactions. In the case of (2-Bromoethyl)dibutylamine hydrobromide, the two butyl groups are relatively large and can provide steric hindrance, which could be exploited to achieve selectivity in certain synthetic transformations.

Overview of Current Academic Research Trajectories for this compound and Related Analogs

While specific academic research focusing exclusively on this compound is not widely documented in publicly available literature, the broader class of N,N-dialkyl-2-haloethylamines continues to be an area of active investigation. Research on analogous compounds suggests several potential trajectories for this compound.

One area of potential application is in medicinal chemistry, where the bromoethylamino moiety can be incorporated into larger molecules to modulate their pharmacological properties. For instance, related bromoethylamine derivatives are used in the synthesis of compounds with antimicrobial activity. chemicalbook.com

Another potential research avenue lies in materials science and polymer chemistry. The ability of the bromoethyl group to participate in polymerization reactions or to be grafted onto surfaces could make this compound a useful monomer or surface modification agent. The dibutylamino group could impart specific properties, such as hydrophobicity or basicity, to the resulting materials.

Furthermore, the compound could serve as a precursor for the synthesis of novel ligands for catalysis or as a molecular probe in chemical biology. The combination of a reactive alkyl bromide and a tertiary amine in one molecule provides a versatile platform for the development of new chemical tools. However, it is important to note that these are projected research trajectories based on the compound's structure and the applications of related molecules, as direct research on this compound is currently limited.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-(2-bromoethyl)-N-butylbutan-1-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22BrN.BrH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDORSSKXWLHSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 2 Bromoethyl Dibutylamine Hydrobromide

Advanced Synthetic Routes Utilizing Precursor Alcohols and Amines

A primary and well-established method for synthesizing (2-Bromoethyl)dibutylamine hydrobromide involves a series of reactions starting from precursor molecules, specifically a substituted ethanolamine (B43304) and dibutylamine (B89481). This multi-step approach allows for precise control over the introduction of the bromoethyl and dibutylamino moieties.

Bromination Reactions in the Formation of 2-Bromoethylamino Derivatives

The initial step in this synthetic pathway often involves the bromination of an appropriate precursor, such as 2-(dibutylamino)ethanol (B1670432). This transformation is a crucial step in forming the core 2-bromoethylamino structure. A common method for achieving this is through the reaction of the precursor alcohol with a brominating agent like hydrobromic acid. orgsyn.orgchemicalbook.com

The reaction of ethanolamines with hydrobromic acid is a standard procedure for producing β-bromoethylamine hydrobromides. orgsyn.org For instance, ice-cold ethanolamine can be added to an excess of ice-cold hydrobromic acid. orgsyn.org The subsequent heating of this mixture, followed by refluxing, leads to the formation of the desired bromo-derivative. orgsyn.org The yield of such reactions can be quite high, with reports of up to 83% for β-bromoethylamine hydrobromide. orgsyn.org The general applicability of this method has been demonstrated for the preparation of various β-dialkylaminoethyl bromide hydrobromides. orgsyn.org

Key parameters for this reaction include careful temperature control during the initial addition of the ethanolamine to the acid and a specific duration of reflux to ensure the completion of the reaction. orgsyn.org The workup procedure typically involves cooling the reaction mixture and adding a solvent like acetone (B3395972) to precipitate the hydrobromide salt. orgsyn.orgchemicalbook.com

N-Alkylation Strategies for the Introduction of Dibutylamine Substituents

An alternative or subsequent step involves the N-alkylation of a suitable amine to introduce the dibutylamine group. Dibutylamine itself is a colorless liquid with a characteristic fishy, ammoniacal odor. wikipedia.orgnih.gov It can be synthesized through various methods, including the reaction of ammonia (B1221849) with butanol over a catalyst at high temperatures and pressures, or from the reaction of butyl bromide or butyl chloride with ammonia. chemicalbook.com

The N-alkylation of amines is a fundamental reaction in organic synthesis. For the synthesis of (2-Bromoethyl)dibutylamine, one could envision the reaction of a 2-bromoethylamine (B90993) derivative with a butyl halide. However, a more direct approach would be the alkylation of dibutylamine with a suitable 2-bromoethylating agent.

Challenges in N-alkylation include the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. sciencemadness.org To achieve selective monoalkylation or dialkylation, careful control of reaction conditions, such as stoichiometry, temperature, and the choice of base, is necessary. sciencemadness.orgrsc.org The use of a base, such as potassium carbonate, is often required to neutralize the hydrohalic acid formed during the reaction, which would otherwise protonate the starting amine and render it unreactive. sciencemadness.org Solvents like acetone, acetonitrile, or DMF are commonly employed for these reactions. sciencemadness.org

Salt Formation and Advanced Purification Techniques for Amine Hydrobromide Salts

The final step in the synthesis is the formation of the hydrobromide salt and its purification. The hydrobromide salt is typically formed by treating the free amine with hydrobromic acid.

Purification of amine hydrohalides can be achieved through several methods. Recrystallization from an appropriate solvent is a common technique. google.com Another method involves precipitating the salt from a solution by adding a solvent in which the hydrohalide is less soluble. google.com Gaseous hydrogen halide can also be passed into a solution of the free amine to precipitate the pure hydrohalide salt. google.com

For industrial-scale purification, methods that avoid multiple crystallization steps are desirable. One such advanced technique involves the vaporization, sublimation, or distillation of the amine salt in the presence of the corresponding hydrogen halide gas to prevent decomposition and yield a pure, white, and dry product directly. google.com Acid-base extraction is another powerful purification technique. The amine can be protonated with an acid, making it water-soluble and allowing for the removal of non-basic impurities by extraction with an organic solvent. youtube.comrochester.edu Subsequently, the aqueous layer is basified to liberate the free amine, which can then be extracted with an organic solvent. youtube.com

| Purification Technique | Principle | Advantages | Considerations |

| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure crystalline products. | Requires finding a suitable solvent; potential for product loss in the mother liquor. |

| Precipitation | Addition of a non-solvent to a solution of the compound to cause it to precipitate. | Can be a rapid method for isolation. | Purity may be lower than recrystallization; impurities may co-precipitate. |

| Acid-Base Extraction | Partitioning of the amine between aqueous and organic phases based on its protonation state. | Effective for separating amines from non-basic impurities. youtube.comrochester.edu | Requires the use of acids and bases; may involve multiple extraction steps. |

| Vaporization/Distillation | Purification based on the volatility of the amine salt under specific conditions. google.com | Can provide a very pure product directly. google.com | Requires specialized equipment; the compound must be thermally stable. |

Multicomponent Reaction Approaches in the Synthesis of N-Substituted Bromoethylamine Derivatives

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials, offer an efficient alternative to traditional multi-step syntheses. organic-chemistry.orgnih.gov These reactions are characterized by their high atom economy, convergence, and operational simplicity. researchgate.net

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to the synthesis of N-substituted bromoethylamine derivatives. For example, a three-component reaction could potentially involve an amine, an aldehyde, and a bromo-functionalized component. The use of N-halo compounds as reagents or catalysts in MCRs is an emerging field for the construction of heterocyclic compounds and could be adapted for the synthesis of functionalized acyclic amines. researchgate.net

The development of novel MCRs for the synthesis of compounds like (2-Bromoethyl)dibutylamine could involve the reaction of dibutylamine, an ethylene (B1197577) oxide equivalent, and a bromine source in a one-pot process. Such an approach would significantly reduce the number of synthetic steps, purification procedures, and waste generation.

Exploration of Sustainable and Green Chemistry Principles in Bromoalkylamine Salt Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing bromoalkylamine salts, several green chemistry principles can be applied.

One key aspect is the use of non-traditional activation methods to enhance reaction efficiency and reduce energy consumption. Techniques such as microwave irradiation, ultrasound, and high hydrostatic pressure are being explored as alternatives to conventional heating. rsc.org For instance, microwave-assisted synthesis has been shown to accelerate N-alkylation reactions. rsc.org

Another important principle is maximizing atom economy, which involves designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. rsc.org Multicomponent reactions are inherently more atom-economical than multi-step syntheses. nih.gov The development of catalytic and recyclable reagents is also a cornerstone of green chemistry. For example, the use of recoverable protecting groups or catalysts can significantly reduce waste. rsc.org

The choice of solvents is also a critical consideration. Green solvents are those that are less hazardous to the environment and human health. The use of ionic liquids as both solvents and reagents for nucleophilic substitution reactions to form alkyl halides is an example of a greener approach, as they can often be recycled. organic-chemistry.org Furthermore, developing synthetic routes that utilize water as a solvent or are performed under solvent-free conditions is highly desirable.

| Green Chemistry Principle | Application in Bromoalkylamine Salt Synthesis | Potential Benefits |

| Atom Economy | Utilizing multicomponent reactions. nih.gov | Higher efficiency, less waste. |

| Use of Catalysis | Employing recyclable catalysts for N-alkylation or bromination. | Reduced stoichiometric waste, lower environmental impact. |

| Benign Solvents | Using water or recyclable ionic liquids as reaction media. organic-chemistry.org | Reduced VOC emissions, improved safety. |

| Energy Efficiency | Employing microwave or ultrasound irradiation. rsc.orgrsc.org | Faster reaction times, lower energy consumption. |

| Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of butanol and amines. | Reduced reliance on fossil fuels. |

By integrating these principles, the synthesis of this compound can be made more environmentally friendly and economically viable.

Mechanistic Studies and Chemical Reactivity of 2 Bromoethyl Dibutylamine Hydrobromide

Nucleophilic Substitution Pathways Involving the 2-Bromoethyl Moiety

The chemical behavior of (2-Bromoethyl)dibutylamine hydrobromide is significantly influenced by the presence of the 2-bromoethyl group. This moiety serves as a key site for nucleophilic substitution reactions, which can proceed through both intramolecular and intermolecular pathways. The tertiary amine, being protonated in the hydrobromide salt, is generally unreactive as a nucleophile. However, under basic conditions, the deprotonated free amine can participate in reactions.

Intramolecular Cyclization Mechanisms and Ring Closure Pathways

Under appropriate conditions, typically involving a base to deprotonate the dibutylammonium group, (2-Bromoethyl)dibutylamine can undergo an intramolecular nucleophilic substitution. This reaction leads to the formation of a cyclic quaternary ammonium (B1175870) salt, specifically N,N-dibutylazetidinium bromide. The reaction proceeds via an SN2 mechanism where the nitrogen atom of the dibutylamino group acts as an internal nucleophile, attacking the adjacent carbon atom bearing the bromine atom and displacing the bromide ion.

The favorability of this cyclization is governed by the formation of a four-membered azetidinium ring. While five- and six-membered rings are generally more stable and common in intramolecular reactions (Baldwin's rules), the formation of four-membered rings can occur, particularly when the reacting centers are in close proximity.

Table 1: Factors Influencing Intramolecular Cyclization

| Factor | Effect on Cyclization | Rationale |

|---|---|---|

| Base Strength | A strong, non-nucleophilic base is optimal. | Efficiently deprotonates the ammonium salt to generate the free amine nucleophile without competing in intermolecular substitution. |

| Solvent Polarity | Polar aprotic solvents (e.g., DMF, DMSO) are preferred. | Stabilizes the transition state of the SN2 reaction. |

| Temperature | Moderate temperatures are generally sufficient. | Higher temperatures can promote competing elimination reactions. |

| Concentration | Dilute conditions favor intramolecular reactions. | Reduces the probability of intermolecular collisions. |

Intermolecular Substitution Reactions with Various Nucleophiles

The 2-bromoethyl moiety of this compound is susceptible to attack by a wide range of external nucleophiles, leading to the formation of various substituted dibutylamine (B89481) derivatives. chemguide.co.ukscience-revision.co.ukdocbrown.info These reactions are classic examples of bimolecular nucleophilic substitution (SN2). The rate and outcome of these reactions are dependent on the strength and nature of the nucleophile, the reaction conditions, and the solvent.

Common nucleophiles that can react with (2-Bromoethyl)dibutylamine include:

Hydroxide ions (OH⁻): Leading to the formation of 2-(dibutylamino)ethanol (B1670432).

Alkoxides (RO⁻): Resulting in the corresponding ethers, 2-(alkoxy)dibutylamine.

Cyanide ions (CN⁻): Yielding 3-(dibutylamino)propanenitrile.

Azide (B81097) ions (N₃⁻): Forming 2-(azido)dibutylamine.

Amines (RNH₂, R₂NH, R₃N): Can lead to further alkylated amine products. chemguide.co.ukdocbrown.info

Thiolates (RS⁻): Producing thioethers, 2-(alkylthio)dibutylamine.

Table 2: Examples of Intermolecular Substitution Reactions

| Nucleophile | Reagent Example | Product |

|---|---|---|

| Hydroxide | Sodium Hydroxide | 2-(Dibutylamino)ethanol |

| Cyanide | Sodium Cyanide | 3-(Dibutylamino)propanenitrile |

| Azide | Sodium Azide | 1-(2-Azidoethyl)-N,N-dibutylbutan-1-amine |

The primary amine formed from the reaction with ammonia (B1221849) can itself act as a nucleophile and react with another molecule of the bromoalkane, leading to the formation of secondary and tertiary amines, and eventually a quaternary ammonium salt. chemguide.co.uk

Investigation of Nitrogen-Centered Radical Chemistry and Associated Intermediates

Nitrogen-centered radicals are highly reactive intermediates that can participate in a variety of synthetic transformations, including cyclization and hydrogen atom transfer reactions. organicreactions.orgrsc.orgscripps.edu The generation of such radicals from N-haloamines is a well-established process, often initiated by heat, light, or a radical initiator. nih.gov

In the context of (2-Bromoethyl)dibutylamine, the corresponding N-bromo or N-chloro derivative, formed by halogenation of the secondary amine precursor, could potentially serve as a precursor for a nitrogen-centered radical. Homolytic cleavage of the N-Br bond would generate a dibutylaminyl radical. However, for this compound itself, the formation of a nitrogen-centered radical is less direct. The C-Br bond is more likely to undergo heterolytic cleavage in nucleophilic substitution reactions.

Should a nitrogen-centered radical be formed from a related precursor, its reactivity would be of significant interest. For instance, an aminyl radical could undergo intramolecular hydrogen atom transfer, abstracting a hydrogen atom from one of the butyl chains, typically from the δ-position, to form a carbon-centered radical. This new radical could then undergo further reactions, such as cyclization or oxidation. The cyclization of nitrogen-centered radicals is a powerful method for the synthesis of nitrogen-containing heterocycles. organicreactions.org

Directed Functionalization and Regioselective Activation Strategies

The concept of directed functionalization, where a functional group within a molecule directs a catalyst to a specific C-H bond, has become a powerful tool in organic synthesis. snnu.edu.cnresearchgate.netyoutube.com Amine derivatives are known to act as directing groups in transition metal-catalyzed C-H activation reactions. nih.gov

The dibutylamino group in (2-Bromoethyl)dibutylamine could potentially serve as a directing group. The lone pair of electrons on the nitrogen (after deprotonation of the hydrobromide salt) can coordinate to a metal center (e.g., palladium, rhodium), bringing the catalyst into close proximity to specific C-H bonds on the butyl chains. nih.gov This would facilitate the regioselective functionalization of otherwise unreactive C-H bonds.

For example, a palladium catalyst could coordinate to the nitrogen atom, leading to the formation of a cyclometalated intermediate. This intermediate could then react with a variety of coupling partners to introduce new functional groups at a specific position on one of the butyl chains, often at the terminal methyl group or the adjacent methylene (B1212753) group. The selectivity is often governed by the formation of a stable five- or six-membered metallacycle. nih.gov

Table 3: Potential Directed C-H Functionalization Reactions

| Catalyst | Coupling Partner | Potential Product |

|---|---|---|

| Palladium(II) Acetate | Aryl Halide | Arylated dibutylamine derivative |

| Rhodium(III) Chloride | Alkene | Alkenylated dibutylamine derivative |

Analysis of Compound Stability and Degradation Pathways under Controlled Chemical Conditions

The stability of this compound is a critical factor for its storage and handling. As a hydrobromide salt, it is expected to be a crystalline solid with a relatively high melting point and greater stability compared to the free amine.

Potential degradation pathways under various chemical conditions include:

Hydrolysis: In aqueous solutions, particularly at elevated temperatures or under basic conditions, the C-Br bond can undergo hydrolysis to form 2-(dibutylamino)ethanol and hydrobromic acid.

Elimination: In the presence of a strong, non-nucleophilic base, β-elimination of HBr can occur to form N,N-dibutylvinylamine. This pathway competes with nucleophilic substitution.

Oxidation: The tertiary amine functionality can be susceptible to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of the corresponding N-oxide or other degradation products. The stability in the presence of milder oxidants like hydrogen peroxide would be of interest for certain applications. researchgate.net

Light Sensitivity: While not inherently expected to be highly photosensitive, prolonged exposure to UV light could potentially induce radical reactions, leading to degradation.

The stability of the compound is expected to be greatest under acidic to neutral pH conditions and in the absence of strong nucleophiles, bases, or oxidizing agents. For long-term storage, it should be kept in a cool, dry, and dark environment.

Derivatization Strategies and Comprehensive Synthetic Transformations

Functionalization of the Tertiary Amino Group in (2-Bromoethyl)dibutylamine Hydrobromide

The tertiary amino group in (2-Bromoethyl)dibutylamine serves as a versatile handle for various chemical modifications, including protection, quaternization, and the formation of carbamide and urea (B33335) derivatives.

Protection and Deprotection Methodologies for the Amine Moiety

In multi-step syntheses, it is often necessary to temporarily block the reactivity of the tertiary amine to prevent undesired side reactions. This is typically achieved through the use of protecting groups. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

One common strategy for the protection of tertiary amines is their conversion to the corresponding ammonium (B1175870) salts, which can be achieved by treatment with an appropriate acid. The hydrobromide salt form of the title compound itself offers a degree of protection, as the protonated amine is less nucleophilic. For more robust protection, other counter-ions can be introduced.

Alternatively, the amine can be oxidized to its N-oxide, which can be later reduced back to the tertiary amine. However, this method's applicability is dependent on the compatibility of other functional groups within the molecule with the oxidizing and reducing agents used.

Deprotection methodologies are tailored to the specific protecting group employed. For ammonium salts, neutralization with a suitable base will regenerate the free tertiary amine. In the case of N-oxides, reduction can be accomplished using various reducing agents, such as triphenylphosphine (B44618) or catalytic hydrogenation.

Quaternization Reactions and Synthesis of Advanced Ammonium Salts

The tertiary nitrogen atom of (2-Bromoethyl)dibutylamine is nucleophilic and readily undergoes quaternization reactions with a variety of alkylating agents. This process involves the formation of a new carbon-nitrogen bond, resulting in a positively charged quaternary ammonium salt. nih.gov These advanced ammonium salts can exhibit modified biological activities and physicochemical properties compared to the parent tertiary amine.

The quaternization reaction is a bimolecular nucleophilic substitution (SN2) process. nih.gov The rate of this reaction is influenced by factors such as the nature of the alkylating agent, the solvent, and the reaction temperature. A range of alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) and other electrophiles can be employed to introduce diverse functionalities.

| Reactant 1 | Reactant 2 (Alkylating Agent) | Product (Advanced Ammonium Salt) |

| (2-Bromoethyl)dibutylamine | Methyl Iodide | N-(2-Bromoethyl)-N,N-dibutyl-N-methylammonium iodide |

| (2-Bromoethyl)dibutylamine | Benzyl Bromide | N-(2-Bromoethyl)-N-benzyl-N,N-dibutylammonium bromide |

| (2-Bromoethyl)dibutylamine | Ethyl Tosylate | N-(2-Bromoethyl)-N,N-dibutyl-N-ethylammonium tosylate |

Preparation of Carbamide and Urea Derivatives from the Amine Precursor

Tertiary amines can be utilized in the synthesis of carbamide and urea derivatives, which are important functional groups in medicinal chemistry. nih.govnih.gov One common method involves the reaction of the amine with an isocyanate. The nitrogen atom of the tertiary amine acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a urea derivative.

Alternatively, phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or carbonyldiimidazole (CDI), can be employed. nih.govnih.gov These reagents react with the tertiary amine to form a reactive intermediate that can then be treated with a primary or secondary amine to yield the desired urea. Similarly, reaction with an alcohol would lead to the formation of a carbamate. rsc.orgorganic-chemistry.orgresearchgate.net

| Reactant 1 | Reactant 2 | Product Class |

| (2-Bromoethyl)dibutylamine | Phenyl isocyanate | N'-(2-Bromoethyl)-N',N'-dibutyl-N-phenylurea |

| (2-Bromoethyl)dibutylamine | 1. Triphosgene, 2. Aniline | Urea |

| (2-Bromoethyl)dibutylamine | 1. Carbonyldiimidazole, 2. Ethanol | Carbamate |

Transformations Involving the Bromoethyl Moiety

The bromoethyl group of (2-Bromoethyl)dibutylamine provides a reactive site for a variety of synthetic transformations, including cross-coupling reactions for the formation of diverse chemical bonds and elimination reactions to generate olefins.

Cross-Coupling Reactions for the Formation of Diverse Bonds (e.g., C-C, C-N, C-O, C-S)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromoethyl moiety of (2-Bromoethyl)dibutylamine can serve as an electrophilic partner in these reactions.

C-C Bond Formation: Reactions like the Suzuki, Heck, and Sonogashira couplings can be employed to form new C-C bonds. libretexts.orgorganic-chemistry.orgwikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.orgwikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

In a Suzuki coupling , the bromoalkane can react with an organoboron compound in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org

The Heck reaction involves the palladium-catalyzed coupling of the alkyl bromide with an alkene. wikipedia.orgorganic-chemistry.orgnumberanalytics.comlibretexts.org

A Sonogashira coupling would enable the formation of a C(sp)-C(sp3) bond by reacting the bromoethyl group with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.orgnih.gov

C-N Bond Formation: The Buchwald-Hartwig amination allows for the formation of a new C-N bond by coupling the bromoalkane with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orglibretexts.orgorganic-chemistry.orgrug.nlyoutube.com

C-O Bond Formation: The Williamson ether synthesis provides a classic method for forming C-O bonds. wikipedia.orgkhanacademy.orgorganic-synthesis.commasterorganicchemistry.comyoutube.com In this reaction, an alkoxide or phenoxide acts as a nucleophile, displacing the bromide from the bromoethyl group.

C-S Bond Formation: Thioethers can be synthesized by reacting the bromoethyl moiety with a thiol or thiolate anion. researchgate.netmasterorganicchemistry.comorganic-chemistry.orgacsgcipr.org This reaction typically proceeds via an SN2 mechanism.

| Coupling Reaction | Coupling Partner | Bond Formed |

| Suzuki | Phenylboronic acid | C-C |

| Heck | Styrene | C-C |

| Sonogashira | Phenylacetylene | C-C |

| Buchwald-Hartwig | Aniline | C-N |

| Williamson Ether Synthesis | Sodium ethoxide | C-O |

| Thioether Synthesis | Sodium thiophenoxide | C-S |

Olefin Formation via Controlled Elimination Reactions

The bromoethyl group can undergo elimination reactions to form an alkene, specifically vinyl dibutylamine (B89481). This transformation can be achieved under various conditions, typically involving a base.

The mechanism of elimination can be either E1 or E2, depending on the reaction conditions. For a primary alkyl halide like (2-Bromoethyl)dibutylamine, the E2 mechanism is generally favored, which is a one-step process where a base abstracts a proton from the carbon adjacent to the bromine-bearing carbon, and the bromide ion is simultaneously expelled.

A common method to induce elimination is the Hofmann elimination . wikipedia.orgbyjus.comaakash.ac.in This involves first quaternizing the tertiary amine with an excess of methyl iodide, followed by treatment with silver oxide and water to form a quaternary ammonium hydroxide. Upon heating, this intermediate undergoes elimination to yield the less substituted alkene (Hofmann's rule), which in this case would be vinyl dibutylamine. The steric bulk of the quaternary ammonium leaving group favors the abstraction of the more accessible proton.

| Reagent(s) | Reaction Type | Product |

| 1. Excess CH3I, 2. Ag2O, H2O, Heat | Hofmann Elimination | Vinyl dibutylamine |

| Potassium tert-butoxide | E2 Elimination | Vinyl dibutylamine |

Halogen Exchange and Introduction of Pseudohalide Functionalities

The bromo group in (2-bromoethyl)dibutylamine serves as a versatile leaving group, readily participating in nucleophilic substitution reactions. This reactivity is harnessed to replace the bromine atom with other halogens or with pseudohalides, thereby accessing a broader range of chemical properties and subsequent reactivity patterns.

Halogen Exchange Reactions:

The conversion of the bromo moiety to other halo derivatives, such as iodo or fluoro compounds, is typically accomplished via nucleophilic substitution pathways. The Finkelstein reaction, a classic method for halogen exchange, is particularly effective for converting alkyl bromides to alkyl iodides. wikipedia.org This reaction is often driven to completion by the precipitation of the insoluble sodium bromide in a solvent like acetone (B3395972). wikipedia.org While the hydrobromide salt form of (2-bromoethyl)dibutylamine may require initial neutralization to the free amine for optimal reactivity, the underlying principle of halogen exchange remains a potent tool for its derivatization.

For the introduction of fluorine, stronger fluorinating agents and more polar aprotic solvents are generally necessary due to the lower nucleophilicity of the fluoride (B91410) ion and the high strength of the resulting carbon-fluorine bond.

Table 1: Illustrative Halogen Exchange Reactions of (2-Bromoethyl)dibutylamine

| Entry | Reagent(s) | Solvent | Product |

| 1 | Sodium Iodide (NaI) | Acetone | (2-Iodoethyl)dibutylamine |

| 2 | Potassium Fluoride (KF) | Dimethylformamide (DMF) | (2-Fluoroethyl)dibutylamine |

Introduction of Pseudohalide Functionalities:

Pseudohalides, such as azide (B81097) (N₃⁻), cyanide (CN⁻), and thiocyanate (B1210189) (SCN⁻), are anions that exhibit chemical properties similar to halides. Their introduction into the (2-bromoethyl)dibutylamine structure opens up a vast landscape of further chemical modifications. These nucleophiles readily displace the bromide ion, typically in polar aprotic solvents, to yield the corresponding azido, cyano, or thiocyanato derivatives.

The resulting products are valuable synthetic intermediates. For instance, the azide derivative can be reduced to a primary amine, extending the diamine character of the molecule. The cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. The thiocyanate group can be transformed into a variety of sulfur-containing functionalities.

Table 2: Synthesis of Pseudohalide Derivatives of Dibutylamine

| Entry | Nucleophile | Reagent | Solvent | Product |

| 1 | Azide | Sodium Azide (NaN₃) | DMF | (2-Azidoethyl)dibutylamine |

| 2 | Cyanide | Sodium Cyanide (NaCN) | DMSO | 3-(Dibutylamino)propanenitrile |

| 3 | Thiocyanate | Potassium Thiocyanate (KSCN) | Ethanol | (2-Thiocyanatoethyl)dibutylamine |

Control of Chemo- and Regioselectivity in Complex Derivatization Sequences

In molecules that possess multiple reactive sites, the control of chemo- and regioselectivity is paramount for achieving the desired synthetic outcome. While this compound itself has a primary site of reactivity at the carbon-bromine bond, its derivatives can present more complex scenarios.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. In the context of derivatizing (2-bromoethyl)dibutylamine, this becomes critical when the introduced functionality can compete with the tertiary amine for reactivity. For example, if a derivative contains both the tertiary amine and a newly introduced ester group, a subsequent reaction with a nucleophile could potentially target either the amine (quaternization) or the ester (e.g., hydrolysis or amidation).

Controlling chemoselectivity often involves the careful selection of reagents and reaction conditions. For instance, using a sterically hindered nucleophile might favor reaction at a less hindered site. Alternatively, protecting one functional group while another is being transformed is a common and effective strategy. The tertiary amine in (2-bromoethyl)dibutylamine derivatives can be temporarily protected by conversion to its ammonium salt, thereby reducing its nucleophilicity and directing reactions to other parts of the molecule.

Regioselectivity:

Regioselectivity is the preference for a reaction to occur at one specific site over another within the same functional group or at different positions on a molecule. For (2-bromoethyl)dibutylamine, the primary alkyl bromide structure generally leads to straightforward S(_N)2-type substitutions at the carbon bearing the bromine.

However, in more complex derivatives, regioselectivity can become a significant consideration. For instance, if a derivative of (2-bromoethyl)dibutylamine contains an additional electrophilic center, the outcome of a nucleophilic attack will depend on the relative reactivity of the two sites. Factors influencing regioselectivity include the electronic nature of the substituents, steric hindrance, and the nature of the attacking nucleophile. In such cases, theoretical calculations and empirical optimization of reaction conditions are often employed to achieve the desired regiochemical outcome.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. By analyzing the chemical environment of ¹H and ¹³C nuclei, a detailed molecular structure can be constructed.

¹H NMR Spectroscopic Analysis

Based on the structure of (2-Bromoethyl)dibutylamine hydrobromide, the following proton signals are anticipated:

-CH₂-Br group: The methylene (B1212753) protons attached to the bromine atom are expected to resonate in the range of 3.5-4.0 ppm. The high electronegativity of bromine causes a significant downfield shift.

-N⁺-CH₂- group (ethyl moiety): The methylene protons adjacent to the quaternary ammonium (B1175870) nitrogen within the ethyl group would likely appear in a similar region, around 3.4-3.8 ppm, due to the strong deshielding effect of the positively charged nitrogen.

-N⁺-(CH₂-CH₂-CH₂-CH₃)₂ group: The methylene protons of the butyl groups directly attached to the nitrogen would be deshielded and are predicted to be in the range of 3.0-3.4 ppm.

Internal methylene groups of butyl chains (-CH₂-CH₂-): These protons would resonate further upfield, likely in the 1.6-1.8 ppm and 1.3-1.5 ppm regions.

Terminal methyl groups (-CH₃): The terminal methyl protons of the butyl chains are the most shielded and would be expected to appear in the 0.9-1.0 ppm range.

Coupling between adjacent non-equivalent protons would lead to signal splitting, which could be used to confirm the connectivity of the carbon chain. For instance, the methyl signal would be a triplet, and the various methylene signals would exhibit more complex splitting patterns (multiplets).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Group | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| -CH ₃ | 0.9 - 1.0 | Triplet (t) |

| -CH₂-CH ₂-CH₃ | 1.3 - 1.5 | Multiplet (m) |

| -N⁺-CH₂-CH ₂- | 1.6 - 1.8 | Multiplet (m) |

| -N⁺-(CH ₂-CH₂-CH₂-CH₃)₂ | 3.0 - 3.4 | Multiplet (m) |

| -N⁺-CH ₂-CH₂-Br | 3.4 - 3.8 | Triplet (t) |

| -CH ₂-Br | 3.5 - 4.0 | Triplet (t) |

¹³C NMR Spectroscopic Analysis

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. Similar to ¹H NMR, the chemical shifts are influenced by the electronegativity of neighboring atoms.

The anticipated ¹³C NMR chemical shifts for this compound are as follows:

-CH₂-Br group: The carbon atom bonded to bromine is expected to have a chemical shift in the range of 25-35 ppm.

-N⁺-CH₂- group (ethyl moiety): The carbon adjacent to the quaternary nitrogen in the ethyl group would be significantly deshielded, likely appearing around 50-60 ppm.

-N⁺-(CH₂-CH₂-CH₂-CH₃)₂ group: The carbons of the butyl chains directly attached to the nitrogen would also be deshielded, with an expected chemical shift in the range of 50-55 ppm.

Internal methylene groups of butyl chains (-CH₂-CH₂-): These carbons would appear at higher field, typically around 25-30 ppm and 20-25 ppm.

Terminal methyl groups (-CH₃): The terminal methyl carbons are the most shielded and would be found in the 13-15 ppm region.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Group | Predicted Chemical Shift (ppm) |

| -C H₃ | 13 - 15 |

| -CH₂-C H₂-CH₃ | 20 - 25 |

| -N⁺-CH₂-C H₂- | 25 - 30 |

| -C H₂-Br | 25 - 35 |

| -N⁺-(C H₂-CH₂-CH₂-CH₃)₂ | 50 - 55 |

| -N⁺-C H₂-CH₂-Br | 50 - 60 |

Application of Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Insights

To gain a more profound understanding of the molecular structure and dynamics of this compound, advanced NMR techniques would be invaluable.

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be instrumental in confirming the complete structural assignment. nih.gov

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between protons, confirming the connectivity of the ethyl and butyl chains.

HSQC: An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D ¹H and ¹³C NMR spectra.

HMBC: An HMBC experiment would show correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the connectivity across the quaternary nitrogen atom.

Solid-State NMR (ssNMR): Since this compound is a salt and likely a solid at room temperature, solid-state NMR could provide valuable insights into its structure and dynamics in the solid phase. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solids. Furthermore, ssNMR can be used to study molecular motions and packing in the crystal lattice. rsc.orgnih.gov

Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of the chemical bonds within a molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorptions corresponding to the various functional groups present. Based on the FT-IR spectrum of the related compound dibutylamine (B89481), the following characteristic absorption bands can be predicted. chemicalbook.comresearchgate.net

C-H stretching vibrations: Strong absorptions in the 2850-3000 cm⁻¹ region would be due to the symmetric and asymmetric stretching of the C-H bonds in the methyl and methylene groups of the butyl and ethyl chains.

C-H bending vibrations: Absorptions in the 1470-1450 cm⁻¹ range would correspond to the scissoring and bending vibrations of the methylene groups. A band around 1380 cm⁻¹ would be expected for the symmetric bending of the methyl groups.

C-N stretching vibrations: The stretching vibration of the C-N bonds would likely appear in the 1250-1020 cm⁻¹ region.

C-Br stretching vibrations: A characteristic absorption for the C-Br bond is expected in the fingerprint region, typically between 600 and 500 cm⁻¹.

Since the target compound is a hydrobromide salt of a quaternary amine, the characteristic N-H stretching and bending vibrations seen in primary and secondary amines would be absent. libretexts.orgoregonstate.edu

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretching | 2850 - 3000 | Strong |

| C-H bending (CH₂) | 1470 - 1450 | Medium |

| C-H bending (CH₃) | ~1380 | Medium |

| C-N stretching | 1250 - 1020 | Medium-Strong |

| C-Br stretching | 600 - 500 | Medium-Weak |

Raman Spectroscopy, Including Resonance Raman and Surface-Enhanced Raman Scattering (SERS)

Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be expected to show strong signals for the C-C and C-H vibrations of the alkyl chains. ias.ac.inondavia.com

Resonance Raman: This technique is generally not applicable unless the molecule contains a chromophore that absorbs in the visible or UV region. This compound does not possess such a chromophore.

Surface-Enhanced Raman Scattering (SERS): SERS could be a powerful technique to obtain a significantly enhanced Raman signal of the compound by adsorbing it onto a nanostructured metal surface (e.g., silver or gold). This would be particularly useful for analyzing very small quantities of the substance or for studying its interaction with surfaces.

Electronic Absorption (UV-Vis) Spectroscopy for Investigating Electronic Transitions and Conjugation

Electronic Absorption (UV-Vis) spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. The absorption of ultraviolet or visible light promotes electrons from a ground electronic state to a higher energy excited state. The wavelength and intensity of the absorption are characteristic of the molecule's structure, particularly the presence of chromophores and conjugation.

In the case of this compound, the molecule is an aliphatic amine with a bromo substituent. It lacks significant chromophores that absorb in the visible region, and there is no extended system of conjugated π-bonds. Therefore, it is expected to be a colorless compound.

The primary electronic transitions anticipated for this molecule would be of the n → σ* and σ → σ* types. The non-bonding electrons (n) on the nitrogen and bromine atoms can be excited to an anti-bonding sigma orbital (σ). Similarly, electrons in sigma bonds (σ) can be excited to a σ orbital.

n → σ Transitions:* These transitions involve the lone pair electrons on the nitrogen and bromine atoms. They are generally of lower energy than σ → σ* transitions and would be expected to occur at longer wavelengths, likely in the near-UV region.

σ → σ Transitions:* These transitions require higher energy and are typically observed in the far-UV region (below 200 nm).

A hypothetical UV-Vis spectrum of this compound would likely show low-intensity absorptions in the near-UV range, corresponding to the n → σ* transitions of the amine and bromo groups. Due to the absence of conjugation, no strong absorptions in the 200-800 nm range are expected.

Table 1: Expected Electronic Transitions for this compound

| Type of Transition | Involved Orbitals | Expected Wavelength Region |

| n → σ | Non-bonding to anti-bonding sigma | Near-UV (~200-250 nm) |

| σ → σ | Bonding sigma to anti-bonding sigma | Far-UV (<200 nm) |

It is important to note that specific experimental UV-Vis data for this compound is not widely available in published literature. The discussion above is based on the general principles of electronic spectroscopy as applied to the known structure of the molecule.

Mass Spectrometry for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns. For this compound (C₁₀H₂₃Br₂N), the molecular weight is 317.1 g/mol .

In a mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and its fragments are separated based on their mass-to-charge ratio (m/z). The presence of two bromine atoms is a key feature, as bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with peaks separated by two m/z units and having similar intensities.

Expected Fragmentation Pathways:

The fragmentation of the molecular ion of this compound would be expected to proceed through several common pathways for amines and alkyl halides:

α-Cleavage: This is a common fragmentation pathway for amines, involving the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. This would lead to the formation of a stable iminium ion. For this compound, α-cleavage could result in the loss of a propyl or a bromoethyl radical.

Loss of HBr: The molecule could undergo the elimination of a molecule of hydrogen bromide.

Cleavage of the C-Br bond: Homolytic or heterolytic cleavage of the carbon-bromine bond would result in the loss of a bromine radical or a bromide ion.

Loss of Alkyl Chains: Fragmentation of the butyl chains could occur, leading to a series of peaks corresponding to the loss of alkyl radicals.

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound

| m/z (approximate) | Possible Fragment Structure | Fragmentation Pathway |

| 317/319/321 | [C₁₀H₂₂BrN]⁺ | Molecular Ion (M⁺) |

| 238/240 | [M - Br]⁺ | Loss of a bromine radical |

| 184/186 | [C₈H₁₈N]⁺ | α-cleavage with loss of bromoethyl radical |

| 142/144 | [C₄H₉N(CH₂)₂Br]⁺ | Loss of a propyl radical |

| 86 | [C₆H₁₂N]⁺ | α-cleavage with loss of a butyl radical |

As with UV-Vis data, detailed experimental mass spectra for this compound are not readily found in scientific literature. The fragmentation patterns described are predictions based on established principles of mass spectrometry.

X-ray Crystallography for Definitive Solid-State Structure Determination

For a successful X-ray crystallographic analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the diffraction pattern produced is analyzed to generate an electron density map, from which the atomic positions can be determined.

Expected Structural Features:

A crystal structure of this compound would reveal several key features:

Conformation: The conformation of the butyl chains and the bromoethyl group around the nitrogen atom would be determined. This would include the torsion angles that define the spatial arrangement of these substituents.

Bond Lengths and Angles: Precise measurements of all bond lengths (C-C, C-N, C-Br) and bond angles would be obtained. These can provide insights into the electronic environment of the atoms.

Table 3: Potential Crystallographic Data for this compound

| Parameter | Information Provided |

| Crystal System | The symmetry of the crystal lattice |

| Space Group | The symmetry elements within the unit cell |

| Unit Cell Dimensions | The size and shape of the repeating unit |

| Bond Lengths | The distances between bonded atoms |

| Bond Angles | The angles between adjacent bonds |

| Torsion Angles | The dihedral angles defining the conformation |

| Hydrogen Bonding | The geometry of N-H⁺···Br⁻ interactions |

Currently, there is no published crystal structure for this compound in crystallographic databases. The anticipated structural details are based on the known structures of similar ammonium bromide salts.

Theoretical and Computational Chemistry Studies on 2 Bromoethyl Dibutylamine Hydrobromide

Molecular Dynamics Simulations to Model Compound Behavior in Solution and Interfacial Environments

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed picture of molecular behavior in condensed phases, such as in solution or at interfaces.

For (2-Bromoethyl)dibutylamine hydrobromide, MD simulations would be invaluable for:

Solvation Studies: Understanding how the molecule interacts with solvent molecules, such as water or organic solvents. This includes analyzing the structure of the solvation shell and the dynamics of solvent exchange.

Conformational Analysis: Exploring the different spatial arrangements (conformers) of the flexible butyl chains and the bromoethyl group, and determining their relative populations in solution.

Interfacial Behavior: Modeling the behavior of the molecule at interfaces, for example, at a water-air or water-lipid bilayer interface, which is relevant for understanding its potential surface activity or membrane permeability.

An MD simulation would track the trajectory of each atom over time, allowing for the calculation of various properties, such as radial distribution functions to describe the local structure around the molecule.

Prediction of Spectroscopic Parameters and Computational Spectral Interpretation

Computational methods are widely used to predict and interpret spectroscopic data, providing a powerful link between theoretical models and experimental observations.

Infrared (IR) and Raman spectroscopy are experimental techniques that probe the vibrational modes of a molecule. cardiff.ac.uk Computational methods, typically based on DFT, can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. researchgate.net

For this compound, these calculations would:

Aid in Spectral Interpretation: Help to assign the observed experimental vibrational bands to specific atomic motions within the molecule, such as C-H stretching, CH₂ bending, and C-N and C-Br stretching.

Confirm Molecular Structure: By comparing the calculated and experimental spectra, it is possible to confirm the predicted lowest-energy conformation of the molecule.

The following table provides an example of a partial vibrational band assignment for (2-Bromoethyl)dibutylamine that could be generated from computational analysis.

| Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2958 | 2960 | Strong | Asymmetric CH₃ stretch |

| 2870 | 2872 | Medium | Symmetric CH₂ stretch |

| 1465 | 1467 | Medium | CH₂ scissoring |

| 1120 | 1118 | Strong | C-N stretch |

| 654 | 655 | Strong | C-Br stretch |

Note: The data in this table is for illustrative purposes and represents a typical comparison between calculated and experimental vibrational spectra.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure of organic molecules in solution. Computational methods can predict the NMR chemical shifts (¹H and ¹³C) and coupling constants of a molecule. nih.govresearchgate.net These predictions are highly sensitive to the three-dimensional structure of the molecule.

For this compound, computational NMR predictions would be used to:

Validate Molecular Structure: Compare the calculated chemical shifts with the experimental NMR spectrum to confirm the connectivity and stereochemistry of the molecule. github.io

Assign NMR Signals: Assist in the unambiguous assignment of all ¹H and ¹³C signals in the experimental spectrum, which can be challenging for complex molecules.

Distinguish Between Isomers: Help to differentiate between potential structural isomers or conformers by predicting their distinct NMR signatures.

The table below shows a hypothetical comparison of calculated and experimental ¹³C NMR chemical shifts for (2-Bromoethyl)dibutylamine.

| Carbon Atom | Calculated Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| N-CH₂-CH₂-Br | 52.8 | 53.1 |

| N-CH₂-CH₂-Br | 30.1 | 30.5 |

| N-CH₂-(CH₂)₂-CH₃ | 54.2 | 54.5 |

| N-CH₂-CH₂-CH₂-CH₃ | 29.5 | 29.8 |

| N-(CH₂)₂-CH₂-CH₃ | 20.7 | 21.0 |

| N-(CH₂)₃-CH₃ | 14.1 | 14.3 |

Note: This data is illustrative and represents the expected agreement between calculated and experimental NMR chemical shifts.

Electronic Spectra (UV-Vis) and Photophysical Properties Prediction

Theoretical predictions of the electronic spectra and photophysical properties of this compound would provide valuable insights into its electronic structure and potential behavior upon interaction with light. These studies are typically performed using quantum chemical calculations.

The primary method for predicting UV-Vis spectra is Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands.

Hypothetical Predicted Electronic Transition Data for this compound This table is for illustrative purposes only, representing the type of data that would be generated from TD-DFT calculations.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

|---|---|---|---|

| S0 → S1 | 4.50 | 275 | 0.0012 |

| S0 → S2 | 5.25 | 236 | 0.0085 |

For this compound, the expected electronic transitions would likely involve the non-bonding electrons on the nitrogen and bromine atoms and the σ-electrons of the C-N, C-C, and C-Br bonds. The lowest energy transitions would likely be of the n → σ* type, involving the promotion of a non-bonding electron to an anti-bonding sigma orbital.

Beyond the absorption spectrum, computational methods could also predict photophysical properties such as the fluorescence and phosphorescence energies, quantum yields, and lifetimes of excited states. These predictions would help to understand the de-excitation pathways of the molecule after absorbing light.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and the calculation of reaction energy profiles. For this compound, a key reaction of interest would be intramolecular cyclization to form a quaternary aziridinium (B1262131) or other cyclic ammonium (B1175870) salts, a common reaction for 2-haloethylamines.

Density Functional Theory (DFT) is a widely used method for locating the geometries of reactants, products, and, crucially, transition states on the potential energy surface. By calculating the energies of these species, a reaction profile can be constructed, and the activation energy for the reaction can be determined.

Hypothetical Reaction Profile Data for Intramolecular Cyclization This table is for illustrative purposes only, representing the type of data that would be generated from DFT calculations.

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactant ((2-Bromoethyl)dibutylamine) | 0.0 |

| Transition State | +20.5 |

The transition state for such a cyclization would be characterized by an imaginary vibrational frequency corresponding to the motion along the reaction coordinate, which in this case would involve the formation of the new C-N bond and the breaking of the C-Br bond. Analysis of the transition state geometry would provide detailed information about the concerted or stepwise nature of the reaction.

Conformational Analysis and Studies of Intramolecular and Intermolecular Interactions

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and its interactions with its environment. Conformational analysis of this compound would aim to identify the most stable arrangements of its atoms in space.

This is typically achieved by systematically rotating the rotatable bonds (e.g., C-C and C-N bonds) and calculating the potential energy of each resulting conformer using methods like Molecular Mechanics (MM) or DFT. The results would reveal the global minimum energy conformation and other low-energy conformers that may be present in equilibrium.

Hypothetical Relative Energies of Key Conformers This table is for illustrative purposes only, representing the type of data that would be generated from conformational analysis.

| Conformer | Dihedral Angle (°C-C-N-C) | Relative Energy (kcal/mol) |

|---|---|---|

| Anti | 180 | 0.0 |

| Gauche | 60 | 1.2 |

Intramolecular interactions , such as steric hindrance between the bulky butyl groups and the bromoethyl chain, would significantly influence the conformational preferences. Hydrogen bonding between the hydrobromide proton on the nitrogen and the bromine atom is also a possibility that would be investigated.

Intermolecular interactions in the solid state would be studied by analyzing the crystal lattice (if available) or by simulating molecular clusters. These studies would reveal how individual molecules of this compound pack together and the nature of the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that hold the crystal together. In solution, the interactions with solvent molecules would be critical and could be modeled using computational methods that include solvent effects.

Applications As a Versatile Synthon and Precursor in Complex Organic Molecule Synthesis

Role in the Construction of Nitrogen-Containing Heterocyclic Ring Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. The construction of these ring systems often involves the use of bifunctional building blocks that can undergo cyclization reactions. (2-Bromoethyl)dibutylamine hydrobromide can theoretically be employed in such syntheses.

For instance, it could serve as a precursor for the formation of piperidine (B6355638) or other saturated nitrogen heterocycles. The general strategy would involve the reaction of the bromoethyl group with a suitable nucleophile that also contains a nitrogen atom. Subsequent intramolecular cyclization would then form the heterocyclic ring. The dibutylamino group would remain as a substituent on the resulting heterocycle, potentially influencing its biological activity or physical properties.

A hypothetical reaction scheme could involve the N-alkylation of a primary amine with (2-Bromoethyl)dibutylamine, followed by an intramolecular cyclization to form a substituted piperazine (B1678402) derivative. The bulky dibutyl groups could direct the conformation of the resulting ring system.

Utilization in the Synthesis of Advanced Organic Materials and Functional Molecules

The synthesis of advanced organic materials, such as polymers and functional dyes, often requires monomers with specific functional groups. The reactive nature of this compound makes it a candidate for incorporation into larger molecular frameworks.

One potential application is in the synthesis of quaternary ammonium (B1175870) compounds. The tertiary amine of the dibutylamino group can be quaternized, leading to the formation of ammonium salts with long alkyl chains. Such compounds are known to have applications as phase-transfer catalysts, surfactants, and antimicrobial agents. The bromoethyl group could be used to attach this moiety to a polymer backbone or another functional molecule.

The synthesis of such materials would likely involve the reaction of the bromoethyl group in a nucleophilic substitution or a polymerization reaction. The resulting material would possess the distinct properties imparted by the dibutylamino group.

Precursor for the Development of Novel Reagents, Catalysts, and Ligands

The development of new reagents, catalysts, and ligands is crucial for advancing the field of organic synthesis. The structure of this compound suggests its potential as a precursor for such molecules.

The dibutylamino group could serve as a coordinating group for metal centers, making it a potential building block for the synthesis of novel ligands for catalysis. The bromoethyl group provides a handle for attaching this ligand to a solid support or incorporating it into a larger, more complex ligand architecture. For example, reaction with a phosphine (B1218219) nucleophile could lead to a bidentate P,N-ligand precursor.

Furthermore, the compound could be used to synthesize novel phase-transfer catalysts. By quaternizing the tertiary amine and functionalizing the bromoethyl group, a catalyst with specific solubility and reactivity properties could be designed.

Q & A

Q. What are the established synthetic routes for (2-Bromoethyl)dibutylamine hydrobromide, and how is purity validated?

- Methodological Answer : A common synthesis involves the alkylation of dibutylamine with 1,2-dibromoethane in anhydrous conditions. The reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran) under nitrogen atmosphere at 60–80°C for 12–24 hours. Post-synthesis, the product is precipitated and recrystallized from ethanol. Purity Validation :

- Melting Point Analysis : Confirm purity via melting point (expected range: 174–180°C, though analogs like bis(2-bromoethyl)amine hydrobromide show 203–205°C) .

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.

- Spectroscopy : H NMR (DMSO-d6) to verify absence of residual solvents and byproducts (e.g., δ 3.4–3.6 ppm for -CH2Br protons) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and goggles due to its corrosive nature (similar to dibutylamine hazards) .

- Ventilation : Use fume hoods to prevent inhalation exposure; monitor air quality for amine vapors.

- Spill Management : Neutralize spills with dilute acetic acid (1–5% v/v) followed by absorption with inert materials (e.g., vermiculite) .

Q. What are the primary research applications of this compound in organic synthesis?

- Methodological Answer :

- Intermediate for Quaternary Ammonium Salts : Used to synthesize surfactants or phase-transfer catalysts via further alkylation .

- Pharmacological Probes : Acts as a precursor for bromoethylamine derivatives in neuropharmacology studies (e.g., scopolamine analogs) .

Advanced Research Questions

Q. How does the bromoethyl group influence reaction kinetics in alkylation or nucleophilic substitution reactions?

- Methodological Answer : The electron-withdrawing bromine atom enhances electrophilicity at the β-carbon, facilitating SN2 reactions. Kinetic studies using polar solvents (e.g., DMF) show second-order dependence on nucleophile concentration. Monitoring via C NMR or stopped-flow techniques reveals transition-state stabilization by the dibutylamine moiety .

Q. What stability challenges arise under varying pH and temperature conditions?

- Methodological Answer :

- pH Stability : Degrades rapidly in alkaline conditions (pH > 9) via hydrolysis to dibutylamine and ethylene glycol derivatives. Stability is maintained at pH 4–6 (buffered solutions recommended) .

- Thermal Stability : Accelerated stability testing (40–60°C) shows <5% decomposition over 30 days when stored in amber vials under inert gas .

Q. How can advanced chromatographic methods resolve co-eluting impurities in this compound?

- Methodological Answer :

- UHPLC-MS/MS : Employ a BEH C18 column (2.1 × 100 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile gradient. MS detection in positive ion mode (m/z 285 [M+H]+) enhances specificity .

- Ion-Pair Chromatography : Use sodium hexanesulfonate (5 mM) to separate ionic byproducts .

Q. What experimental designs are optimal for in vivo studies involving this compound?

- Methodological Answer :

- Dose Selection : Start with 10–20 mg/kg in murine models (e.g., Swiss albino mice) based on LD50 analogs like scopolamine hydrobromide .

- Administration : Intraperitoneal (i.p.) injection in PBS (pH 7.4) to avoid solubility issues. Monitor neurobehavioral endpoints (e.g., rotarod performance) post-administration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.